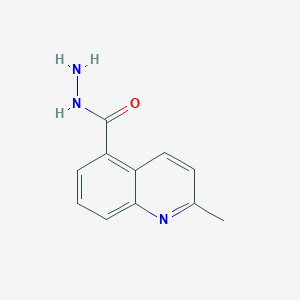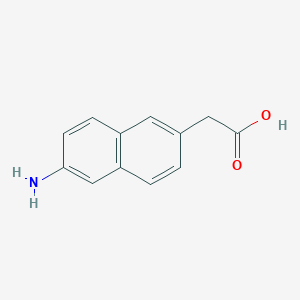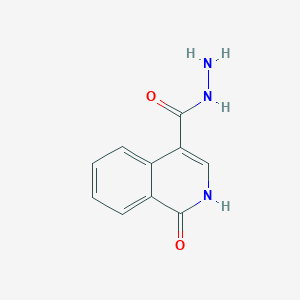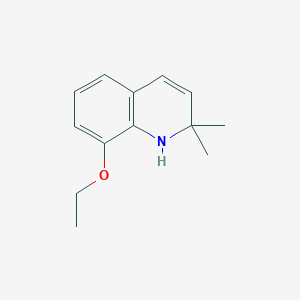
2-((1H-inden-3-yl)methyl)tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-茚-3-基)甲基)四氢呋喃是一种有机化合物,其结构特点是四氢呋喃环与茚并环融合在一起。由于其独特的结构特性,该化合物在有机合成和药物化学等多个科学研究领域具有重要价值。
准备方法
合成路线和反应条件: 2-((1H-茚-3-基)甲基)四氢呋喃的合成通常涉及在受控条件下对合适的前体进行环化。一种常见的合成方法包括在强酸催化剂(如硫酸)存在下,使 1H-茚-3-甲醛与四氢呋喃反应,以促进环化过程。
工业生产方法: 在工业环境中,2-((1H-茚-3-基)甲基)四氢呋喃的生产可能涉及连续流反应器,以确保反应条件一致并获得高产率。自动化系统的使用可以对温度、压力和反应时间进行精确控制,从而优化生产过程。
化学反应分析
反应类型: 2-((1H-茚-3-基)甲基)四氢呋喃会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,生成相应的酮或羧酸。
还原: 还原反应可以在钯催化剂存在下使用氢气进行,生成还原衍生物。
取代: 亲核取代反应可以在茚部分发生,其中卤化衍生物可以使用溴或氯等卤化剂合成。
常用试剂和条件:
氧化: 水性介质中的高锰酸钾。
还原: 以钯碳为催化剂的氢气。
取代: 有机溶剂中的卤化剂,如溴或氯。
主要产物:
氧化: 酮或羧酸。
还原: 具有氢化茚环的还原衍生物。
取代: 原化合物的卤化衍生物。
科学研究应用
2-((1H-茚-3-基)甲基)四氢呋喃在科学研究中具有广泛的应用:
化学: 它作为合成更复杂有机分子的构建单元,并用于研究反应机理。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 研究探索了它作为药物设计中药效团的潜力,特别是针对特定酶或受体。
工业: 它用于开发具有独特性能的新材料,例如聚合物和树脂。
5. 作用机理
2-((1H-茚-3-基)甲基)四氢呋喃发挥作用的机理涉及与酶和受体等分子靶标的相互作用。茚部分可以与蛋白质中的芳香残基发生π-π相互作用,而四氢呋喃环可以与极性氨基酸形成氢键。这些相互作用可以调节酶或受体的活性,从而导致各种生物效应。
类似化合物:
2-((1H-吲哚-3-基)甲基)四氢呋喃: 与之类似的结构,但以吲哚部分代替茚部分。
2-((1H-茚-3-基)甲基)四氢吡喃: 与之类似的结构,但以四氢吡喃环代替四氢呋喃环。
2-((1H-茚-3-基)甲基)环氧乙烷: 与之类似的结构,但以环氧乙烷环代替四氢呋喃环。
独特性: 2-((1H-茚-3-基)甲基)四氢呋喃的独特性在于茚部分和四氢呋喃环的组合,赋予其独特的化学和生物学性质。
作用机制
The mechanism by which 2-((1H-inden-3-yl)methyl)tetrahydrofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indene moiety can engage in π-π interactions with aromatic residues in proteins, while the tetrahydrofuran ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
2-((1H-indol-3-yl)methyl)tetrahydrofuran: Similar structure but with an indole moiety instead of indene.
2-((1H-inden-3-yl)methyl)tetrahydropyran: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
2-((1H-inden-3-yl)methyl)oxirane: Similar structure but with an oxirane ring instead of tetrahydrofuran.
Uniqueness: 2-((1H-inden-3-yl)methyl)tetrahydrofuran is unique due to the combination of the indene moiety and the tetrahydrofuran ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
671186-30-4 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC 名称 |
2-(3H-inden-1-ylmethyl)oxolane |
InChI |
InChI=1S/C14H16O/c1-2-6-14-11(4-1)7-8-12(14)10-13-5-3-9-15-13/h1-2,4,6,8,13H,3,5,7,9-10H2 |
InChI 键 |
IVNQTZFQUVBVSQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CC2=CCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B11899936.png)





![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)
![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)
![5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899992.png)

![7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11900003.png)
